HB007

説明

特性

IUPAC Name |

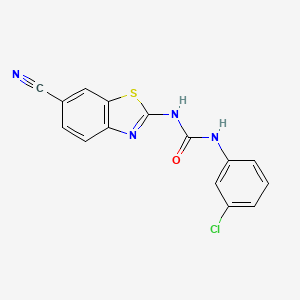

1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCZUKFRZQNQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of HB007 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HB007 is a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers. This technical guide delineates the mechanism of action of this compound, detailing its effects on key signaling pathways within cancer cells. Through the induction of SUMO1 ubiquitination and degradation, this compound triggers a cascade of events leading to cell cycle arrest and the suppression of tumor growth. This document provides a comprehensive overview of the preclinical data, including quantitative analyses of its efficacy and detailed experimental protocols for the key assays used to elucidate its function.

Introduction

The post-translational modification of proteins by SUMOylation plays a critical role in regulating a multitude of cellular processes, including transcription, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway is frequently observed in cancer, where it contributes to oncogenesis and therapeutic resistance. SUMO1, in particular, has been identified as a key driver in several human cancers, including glioblastoma, breast, colon, and lung cancer, making it an attractive target for therapeutic intervention.[1]

This compound has emerged as a potent and selective degrader of SUMO1.[2] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound facilitates its complete removal from the cell, offering a potentially more durable and efficacious anti-cancer strategy. This guide will explore the molecular intricacies of this compound's function, providing the scientific community with a detailed resource to support further research and development.

Mechanism of Action

This compound's primary mechanism of action is the targeted degradation of SUMO1. This process is initiated by the binding of this compound to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).[3] This binding event induces a conformational change in CAPRIN1, promoting its interaction with the CUL1-FBXO42 E3 ubiquitin ligase complex.[3][4] The newly formed this compound-CAPRIN1-CUL1-FBXO42 complex then recruits SUMO1, leading to its polyubiquitination and subsequent degradation by the proteasome.[3][4]

The degradation of SUMO1 has significant downstream consequences for cancer cells. One of the key pathways affected is the Wnt/β-catenin signaling pathway, through the deSUMOylation and subsequent degradation of the transcription factor T-Cell Factor 4 (TCF4).[5] TCF4 is a critical effector of Wnt signaling and its degradation leads to the transcriptional repression of its target genes, including StAR-related lipid transfer domain containing 7 (StarD7).[5] StarD7 is overexpressed in colon cancer and is essential for its growth.[5] The downregulation of StarD7 results in increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately contributing to the anti-proliferative effects of this compound.[5]

Furthermore, this compound has been shown to induce cell cycle arrest, a process accompanied by the reduction of cyclin-dependent kinase 4 (CDK4) levels.[1][6] This effect on the cell cycle machinery prevents cancer cells from progressing through the G1 phase, thereby halting their proliferation.[1]

Signaling Pathway Diagram

Caption: The signaling pathway of this compound in cancer cells.

Quantitative Data

The anti-cancer activity of this compound has been quantified across various cancer cell lines and in preclinical in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN-229 | Glioblastoma | 1.470 | [6] |

| HCT116 | Colon Cancer | Data not specified | [5] |

| Various | Brain, Breast, Colon, Lung | Broadly active | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Treatment Regimen | Outcome | Reference |

| Brain, Breast, Colon, Lung | Patient-Derived Xenografts (PDX) | Systemic administration | Inhibition of tumor progression, increased survival | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

Western Blotting for SUMO1 Degradation

Objective: To quantify the reduction of SUMO1 protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., LN-229, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-SUMO1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SUMO1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the SUMO1 band intensity to the β-actin loading control for quantitative analysis.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT or similar cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals (for MTT assay) or measure luminescence (for CellTiter-Glo®).

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

CRISPR-Cas9 Knockout Screen for Target Identification

Objective: To identify the genes essential for the anti-cancer activity of this compound.

Materials:

-

Cancer cell line (e.g., HCT116) stably expressing Cas9

-

GeCKO v2 or similar genome-scale sgRNA library

-

Lentivirus packaging plasmids

-

HEK293T cells for lentivirus production

-

This compound

-

Genomic DNA extraction kit

-

PCR primers for sgRNA amplification

-

Next-generation sequencing (NGS) platform

Procedure:

-

Produce lentiviral particles carrying the sgRNA library in HEK293T cells.

-

Transduce the Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

-

Select the transduced cells with puromycin.

-

Split the cell population into two groups: one treated with a vehicle control and the other with this compound at a concentration near the IC50.

-

Culture the cells for a sufficient period to allow for the depletion of cells with sgRNAs targeting essential genes for this compound resistance (typically 14-21 days).

-

Harvest the cells and extract genomic DNA.

-

Amplify the integrated sgRNA sequences by PCR.

-

Sequence the PCR products using NGS.

-

Analyze the sequencing data to identify the sgRNAs that are depleted in the this compound-treated population compared to the control population. This identifies genes whose knockout confers sensitivity to this compound.

Experimental Workflow Diagram

Caption: Workflow for key experiments to characterize this compound function.

Conclusion

This compound represents a promising new therapeutic agent that targets the SUMOylation pathway in cancer cells. Its unique mechanism of action, involving the targeted degradation of SUMO1, leads to the disruption of critical oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation. The data presented in this guide provide a strong rationale for the continued investigation of this compound as a potential treatment for a variety of solid tumors. The detailed experimental protocols included herein should serve as a valuable resource for researchers seeking to further explore the biology of this compound and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of SUMO1 Degrader HB007 in Endoplasmic Reticulum Stress and Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule HB007, a degrader of Small Ubiquitin-like Modifier 1 (SUMO1), has emerged as a promising anti-cancer agent, particularly in the context of colon cancer. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS), ultimately leading to cancer cell death. This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its effects, and a summary of the quantitative data supporting its role in ER stress and ROS production.

Core Signaling Pathway of this compound Action

This compound initiates a signaling cascade that culminates in ER stress and ROS accumulation. The central mechanism involves the targeted degradation of SUMO1, which subsequently affects the stability and function of the T-cell factor 4 (TCF4) transcription factor. TCF4 is a key regulator of the gene encoding StAR-related lipid transfer domain containing 7 (StarD7), a protein crucial for mitochondrial function and lipid transport. The reduction of StarD7 levels is the pivotal event that triggers ER stress and ROS production.

The treatment of colon cancer cells with this compound leads to a decrease in StarD7 mRNA and protein levels.[1][2] This downregulation of StarD7 is a direct consequence of the degradation of SUMO1 and the subsequent deSUMOylation and degradation of TCF4.[1][2] The loss of StarD7 function disrupts mitochondrial homeostasis, leading to the generation of ROS and the induction of the unfolded protein response (UPR), a hallmark of ER stress.[2] Studies have demonstrated that the knockout of StarD7 significantly diminishes the anti-cancer activity of this compound, confirming the critical role of this protein in the drug's mechanism of action.[1]

Quantitative Data on this compound-Induced ER Stress and ROS Production

The following tables summarize the quantitative effects of this compound on key markers of ER stress and ROS levels in colon cancer cell lines.

Table 1: Effect of this compound on ER Stress Markers

| Cell Line | Treatment | GRP78/BiP Expression | p-IRE1α Expression | ATF4 Expression | CHOP Expression |

| HCT116 | Control | Baseline | Baseline | Baseline | Baseline |

| HCT116 | This compound (2 µM) | Increased | Increased | Increased | Increased |

| HCT116 | This compound (4 µM) | Further Increased | Further Increased | Further Increased | Further Increased |

| DLD1 | Control | Baseline | Baseline | Baseline | Baseline |

| DLD1 | This compound (2 µM) | Increased | Increased | Increased | Increased |

| DLD1 | This compound (4 µM) | Further Increased | Further Increased | Further Increased | Further Increased |

Data synthesized from textual descriptions in the source material, indicating a dose-dependent increase.

Table 2: Effect of this compound on ROS Production

| Cell Line | Treatment | ROS Levels (Fold Change vs. Control) |

| HCT116 | Control | 1.0 |

| HCT116 | This compound (2 µM) | > 1.5 |

| HCT116 | This compound (4 µM) | > 2.0 |

| DLD1 | Control | 1.0 |

| DLD1 | This compound (2 µM) | > 1.5 |

| DLD1 | This compound (4 µM) | > 2.0 |

Data synthesized from textual descriptions indicating a significant, dose-dependent increase in ROS levels. Both this compound and oxaliplatin were shown to increase ROS levels in a dose-dependent manner.[3]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research surrounding this compound.

Western Blot Analysis for ER Stress Markers

This protocol is used to quantify the protein levels of ER stress markers such as GRP78/BiP, p-IRE1α, ATF4, and CHOP.

-

Cell Lysis: Treat colon cancer cells with the desired concentrations of this compound for the specified duration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the ER stress markers overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe to measure intracellular ROS levels.

-

Cell Seeding: Seed colon cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired time.

-

Probe Loading: Remove the treatment media and incubate the cells with a solution containing a ROS-sensitive fluorescent probe (e.g., DCFDA) in serum-free media.

-

Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

CRISPR-Cas9 Mediated Knockout of StarD7

This protocol describes the generation of StarD7 knockout cell lines to validate its role in this compound's mechanism.[1]

-

gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the StarD7 gene into a lentiviral CRISPR-Cas9 expression vector.

-

Lentivirus Production: Co-transfect the sgRNA-containing vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

-

Transduction: Transduce the colon cancer cells with the lentivirus.

-

Selection and Clonal Isolation: Select the transduced cells using an appropriate antibiotic (e.g., puromycin) and isolate single-cell clones.

-

Validation: Screen the clones for StarD7 knockout by Western blotting and genomic DNA sequencing.

Conclusion

The SUMO1 degrader this compound represents a novel therapeutic strategy for colon cancer by inducing ER stress and ROS production. The mechanism is intricately linked to the degradation of SUMO1, leading to the destabilization of TCF4 and subsequent transcriptional repression of StarD7. The resulting cellular stress culminates in apoptotic cell death. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound and similar targeted protein degraders in oncology.

References

Discovery and Development of HB007: A Novel Small-Molecule Degrader of SUMO1

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Small Ubiquitin-like Modifier 1 (SUMO1) protein is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various human cancers, including glioblastoma. Consequently, SUMO1 has emerged as a promising therapeutic target. Traditional drug development has focused on inhibiting the enzymatic cascade of SUMOylation. However, HB007 represents a paradigm shift as a first-in-class small-molecule degrader of SUMO1. Discovered through a cancer cell-based screening approach, this compound does not inhibit SUMOylation enzymes but instead induces the selective ubiquitination and subsequent proteasomal degradation of the SUMO1 protein itself. This whitepaper details the discovery, mechanism of action, preclinical efficacy, and key experimental protocols associated with the development of this compound, providing a comprehensive technical overview for the scientific community.

Introduction to the SUMOylation Pathway and Its Role in Cancer

SUMOylation is a highly dynamic and reversible post-translational modification process where SUMO proteins are covalently attached to target proteins. This process is analogous to ubiquitination and involves a similar enzymatic cascade: an E1 activating enzyme (a heterodimer of SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and various E3 ligases that confer substrate specificity. In vertebrates, the SUMO family includes SUMO1, SUMO2/3, and SUMO4. SUMO1 shares only about 50% sequence identity with SUMO2/3 and often modifies different substrates or leads to distinct functional outcomes.

The SUMOylation pathway regulates a vast array of cellular functions, including transcriptional regulation, DNA repair, signal transduction, and maintenance of genomic stability. In the context of cancer, SUMO1 modification has been shown to stabilize oncoproteins, modulate the activity of tumor suppressors, and promote cancer cell proliferation. Given its central role in oncogenesis, the targeted inhibition of SUMO1 is an attractive therapeutic strategy.

Discovery of this compound

The identification of this compound stemmed from a multi-stage process designed to find novel agents targeting the SUMO1 pathway.[1]

-

High-Throughput Screening: Researchers performed a cancer cell-based drug screen of the National Cancer Institute (NCI) drug-like compounds library.[2] This approach prioritized compounds based on their functional effect on cancer cell viability and SUMO1 conjugation status, rather than direct enzymatic inhibition.

-

Hit Identification: From this screen, a hit compound, designated CPD1, was identified as the most effective agent at both blocking the conjugation of SUMO1 to its substrate proteins and inhibiting cancer cell growth.[2]

-

Lead Optimization: Through structure-activity relationship (SAR) studies of analogs of CPD1, a lead compound, this compound, was developed. This compound demonstrated improved properties and enhanced anticancer potency in both in vitro and in vivo models.[2][3][4]

Mechanism of Action: A Molecular Glue Degrader

This compound acts as a small-molecule degrader, a class of compounds that induce the degradation of a target protein rather than inhibiting its function. This is achieved by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system. The mechanism was elucidated through a series of key experiments, including genome-scale CRISPR-Cas9 knockout screens and proteomic assays.[2][3]

-

Binding to CAPRIN1: this compound's direct binding partner was identified as the Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1).[2][3][4] This interaction was confirmed using this compound pull-down proteomics assays, biolayer interferometry, and competitive immunoblot assays.[2][3]

-

Recruitment of E3 Ligase: The this compound-CAPRIN1 complex acts as a molecular glue. This compound binding induces a conformational change in CAPRIN1, promoting its interaction with F-box protein 42 (FBXO42), which is a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex.[2] The requirement for FBXO42 was discovered through a CRISPR-Cas9 screen that identified genes rendering cells resistant to this compound.[3]

-

SUMO1 Ubiquitination: FBXO42 then recruits SUMO1 to this newly formed ternary complex (CAPRIN1-HB007-FBXO42).[2] Within the proximity of the CUL1 E3 ligase, SUMO1 is poly-ubiquitinated.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the SUMO1 protein.[2] This was confirmed in experiments where pre-treatment with the proteasome inhibitor MG132 blocked the degradation of SUMO1 by this compound.[2]

This mechanism is highly specific to SUMO1; this compound does not induce the degradation of the related SUMO2/3 proteins.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant anti-cancer activity in a range of preclinical models, both in vitro and in vivo.

In Vitro Efficacy

The cytotoxic and SUMO1-degrading activity of this compound and its precursor, CPD1, have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| CPD1 | LN229 (Glioblastoma) | Cell Viability | 2.3 | [2] |

| This compound | LN229 (Glioblastoma) | Cell Viability | 1.47 | [2] |

Note: The original screen identified CPD1 with an IC50 of 2.3 μM.[2] Subsequent studies with the optimized lead compound this compound in the same cell line showed an improved IC50 of 1.470 μM.

In Vivo Efficacy

The therapeutic potential of this compound was further evaluated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than standard cell line xenografts.[5]

-

Tumor Models: this compound was tested in mice implanted with tumors derived from patients with brain, breast, colon, and lung cancers.[2][3][4]

-

Administration and Outcome: Systemic administration of this compound effectively inhibited tumor progression across these diverse cancer types.[2][4] Furthermore, treatment with this compound led to a significant increase in the survival of the tumor-bearing animals.[2][3]

These results highlight the potent in vivo anti-cancer activity of this compound and its potential for broad applicability in oncology.

Key Experimental Methodologies

The discovery and characterization of this compound relied on a suite of advanced molecular and cell biology techniques. Detailed protocols for the key experiments are provided below.

Cell-Based SUMO1 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in SUMO1 protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116, LN229) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

For proteasome inhibition experiments, pre-treat a subset of cells with MG132 (10 µM) for 2 hours before adding this compound.[2]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in 1X SDS sample buffer (e.g., Laemmli buffer) or a RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.

-

Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane) on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to SUMO1 overnight at 4°C. Also probe for SUMO2/3 (as a specificity control) and a loading control (e.g., Actin or Tubulin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Genome-Scale CRISPR-Cas9 Knockout Screen

This unbiased screen was used to identify genes essential for this compound's mechanism of action.[3]

-

Library Transduction:

-

A genome-scale CRISPR-Cas9 knockout library (e.g., targeting ~19,000 genes) is packaged into lentiviral particles.

-

HCT116 cells are transduced with the lentiviral library at a low multiplicity of infection to ensure most cells receive a single guide RNA (sgRNA).

-

-

Drug Selection:

-

After transduction, the cell population is split into two groups. One group is treated with a vehicle control (DMSO), and the other is treated with a lethal dose of this compound.

-

The cells are cultured for several population doublings to allow for the enrichment of cells that are resistant to this compound due to gene knockout.

-

-

Genomic DNA Analysis:

-

Genomic DNA is isolated from both the control and this compound-treated cell populations.

-

The sgRNA-encoding regions are amplified by PCR.

-

Next-generation sequencing is used to determine the frequency of each sgRNA in both populations.

-

-

Data Analysis:

-

Bioinformatic analysis is performed to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.

-

Genes targeted by these enriched sgRNAs (such as FBXO42) are identified as critical mediators of this compound's activity.[2]

-

In Vivo Patient-Derived Xenograft (PDX) Model Studies

These studies assess the anti-tumor efficacy of this compound in a clinically relevant animal model.[5]

-

Model Establishment:

-

Fresh tumor tissue is obtained from consenting cancer patients.

-

The tissue is fragmented and surgically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[5]

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

-

Drug Treatment:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives systemic administration of this compound (e.g., via intraperitoneal injection or oral gavage) on a defined schedule. The control group receives a vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice weekly) using digital calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

A separate cohort of mice may be used for survival studies, where the endpoint is a pre-defined tumor volume or a decline in animal health.

-

Conclusion and Future Directions

The discovery of this compound marks a significant advancement in targeting the SUMOylation pathway for cancer therapy. By acting as a molecular glue to induce the degradation of SUMO1, this compound validates a novel therapeutic strategy that circumvents the challenges of directly inhibiting "undruggable" protein targets.[1] Preclinical data robustly demonstrates its potent and selective anti-cancer activity across multiple tumor types.[2][4]

Future research will likely focus on advancing this compound or its analogs into clinical trials. Key areas for further development include optimizing its pharmacokinetic properties, bioavailability, and ability to cross the blood-brain barrier for treating glioblastoma. The successful elucidation of its mechanism of action provides a clear blueprint for identifying biomarkers of response and developing the next generation of protein degraders.

References

- 1. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. static.igem.org [static.igem.org]

- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 5. origene.com [origene.com]

The Effect of HB007 on StarD7 Protein Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which the small molecule HB007 modulates the expression of StAR-related lipid transfer domain containing 7 (StarD7) protein. This compound, identified as a small ubiquitin-related modifier 1 (SUMO1) degrader, has been shown to exert its anticancer effects in colon cancer through a novel pathway involving the regulation of StarD7. This document details the signaling cascade, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the underlying biological processes. The information herein is intended to support further research and drug development efforts targeting this pathway.

Introduction

StarD7 is a member of the steroidogenic acute regulatory protein-related lipid transfer (START) domain protein family, which is involved in the intracellular transport of lipids.[1] Notably, StarD7 has been found to be overexpressed in several types of cancer, including colon cancer, where its elevated expression is correlated with tumor growth and progression.[1][2] Recent research has identified a small molecule, this compound, as a potent degrader of SUMO1.[1] The anticancer activity of this compound is, in part, attributed to its ability to reduce the expression of StarD7 at both the mRNA and protein levels.[1] This whitepaper will elucidate the intricate molecular mechanism connecting this compound to the downregulation of StarD7.

The this compound-SUMO1-TCF4-StarD7 Signaling Pathway

The primary mechanism by which this compound reduces StarD7 protein expression is through the degradation of SUMO1, which in turn leads to the destabilization of the transcription factor TCF4 (T-cell factor 4). TCF4 is a key transcriptional activator of the StarD7 gene. The sequence of events is as follows:

-

This compound Induces SUMO1 Degradation: this compound acts as a SUMO1 degrader, leading to a reduction in the cellular levels of SUMO1 protein.[1]

-

TCF4 DeSUMOylation and Degradation: The reduction in SUMO1 levels results in the deSUMOylation of TCF4. This post-translational modification is critical for the stability of TCF4. DeSUMOylated TCF4 becomes susceptible to degradation.[1]

-

Inhibition of StarD7 Transcription: As TCF4 is a direct transcriptional activator of the StarD7 gene, the degradation of TCF4 leads to a significant decrease in StarD7 mRNA transcription.[1]

-

Reduced StarD7 Protein Expression: The diminished levels of StarD7 mRNA result in a corresponding decrease in the synthesis of StarD7 protein.[1]

This signaling cascade represents a novel therapeutic avenue for cancers that are dependent on StarD7 expression.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key proteins in the signaling pathway, as reported in the literature. The data is primarily derived from Western blot and immunohistochemistry analyses in colon cancer models.[1]

Table 1: Effect of this compound on Protein Levels in Patient-Derived Xenografts (PDX)

| Treatment Group | Dose (mg/kg) | StarD7 Protein Level | Total SUMO1 Level |

| Vehicle | - | High | High |

| This compound | 3 | Reduced | Reduced |

| This compound | 10 | Reduced | Reduced |

| This compound | 30 | Significantly Reduced | Significantly Reduced |

| This compound | 50 | Significantly Reduced | Significantly Reduced |

Table 2: Effect of Modulating SUMO1 and TCF4 on StarD7 Expression in HCT116 Cells

| Experimental Condition | Effect on TCF4 Protein Levels | Effect on StarD7 Protein Levels |

| YFP-SUMO1-GG Overexpression | Increased | Increased |

| This compound (2 µM) + MG132 (1 µM) | This compound-induced decrease is blocked | Not reported |

| This compound (2 µM) + MG132 (2 µM) | This compound-induced decrease is blocked | Not reported |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and StarD7.

Western Blot Analysis of StarD7 and TCF4

This protocol is used to determine the relative protein levels of StarD7 and TCF4 in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Human colon cancer tissue and matched adjacent normal tissue are homogenized in lysis buffer.

-

HCT116 cells are cultured and treated with specified concentrations of this compound, with or without the proteasome inhibitor MG132.

-

Cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are loaded onto a 4-20% SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against StarD7, TCF4, SUMO1, or a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed again three times with TBST.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

The expression levels of the target proteins are normalized to the loading control.

-

Experimental Workflow: Western Blot Analysis

CRISPR-Cas9 Knockout of StarD7

This protocol is used to generate StarD7 knockout cell lines to study the functional consequences of StarD7 loss.

-

Guide RNA Design and Cloning:

-

Single guide RNAs (sgRNAs) targeting an early exon of the StarD7 gene are designed using a suitable online tool.

-

The selected sgRNA sequences are cloned into a Cas9 expression vector (e.g., lentiCRISPRv2).

-

-

Lentivirus Production and Transduction:

-

The sgRNA-Cas9 plasmids are co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.

-

The lentivirus-containing supernatant is harvested and used to transduce HCT116 cells.

-

-

Selection and Clonal Isolation:

-

Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Single-cell clones are isolated by limiting dilution or fluorescence-activated cell sorting (FACS).

-

-

Verification of Knockout:

-

Genomic DNA is extracted from the isolated clones.

-

The targeted region of the StarD7 gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels).

-

StarD7 protein expression is assessed by Western blot to confirm the absence of the protein.

-

Logical Relationship: CRISPR-Cas9 Knockout Verification

Conclusion

The small molecule this compound effectively reduces StarD7 protein expression by inducing the degradation of SUMO1, which in turn leads to the deSUMOylation and degradation of the transcription factor TCF4. This novel mechanism of action presents a promising strategy for the treatment of colon and other cancers where StarD7 is overexpressed and contributes to the malignant phenotype. The experimental protocols and data presented in this whitepaper provide a foundation for further investigation into the therapeutic potential of targeting the this compound-SUMO1-TCF4-StarD7 pathway.

References

HB007: A Technical Guide to a Novel SUMO1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HB007, a novel small-molecule degrader of the Small Ubiquitin-related Modifier 1 (SUMO1). This compound represents a promising therapeutic strategy in oncology by inducing the ubiquitination and subsequent degradation of SUMO1, a protein implicated in various cancers. This guide details the chemical properties, mechanism of action, and preclinical data associated with this compound.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C15H9ClN4OS and a molecular weight of 328.78 g/mol .[1] Its development was the result of structure-activity relationship studies on a hit compound, leading to a lead compound with enhanced anticancer potency.[2]

| Property | Value | Reference |

| Molecular Formula | C15H9ClN4OS | [1][3] |

| Molecular Weight | 328.78 | [1] |

| CAS Number | 2387821-46-5 | [3] |

| Appearance | Light yellow to yellow solid powder | [3] |

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of SUMO1 through the ubiquitin-proteasome system.[2][4] The mechanism involves a series of specific molecular interactions:

-

Binding to CAPRIN1: this compound directly binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).[2][5][6]

-

Inducing Protein-Protein Interaction: The binding of this compound to CAPRIN1 induces a conformational change that facilitates the interaction between CAPRIN1 and F-box protein 42 (FBXO42).[2][5][6]

-

Recruitment to E3 Ligase Complex: FBXO42 is a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex.[2] The this compound-mediated CAPRIN1-FBXO42 interaction brings SUMO1 into the proximity of this E3 ligase complex.[2][5][6]

-

Ubiquitination and Degradation: Within the CAPRIN1-CUL1-FBXO42 complex, SUMO1 is polyubiquitinated.[2] This marks SUMO1 for recognition and degradation by the 26S proteasome.[6]

This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer cells.[4][7]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of various cancers, including brain, breast, colon, and lung cancer.[4]

In Vitro Activity

| Cell Line | Assay | Endpoint | Result | Reference |

| LN229 (Glioblastoma) | Cell Growth | Inhibition | Concentration-dependent, 0.1-100 μM | [1][3][4] |

| LN229 (Glioblastoma) | SUMO1 Levels | Reduction | Effective at 10-25 μM | [1][3][4] |

| HCT116 (Colon Cancer) | SUMO1 Degradation | Blockade by MG132 | Confirms proteasome-dependent degradation | [6] |

In Vivo Activity

| Cancer Model | Dosing | Outcome | Reference |

| Colon Cancer Xenograft | 25-50 mg/kg, i.p. for 15 days | Significant suppression of tumor growth | [4] |

| Lung Cancer Xenograft | 25-50 mg/kg, i.p. for 15 days | Significant suppression of tumor growth | [4] |

| Patient-Derived Xenografts (Brain, Breast, Colon, Lung) | Systemic administration | Inhibition of tumor progression, increased survival | [2] |

Importantly, in vivo studies showed that this compound did not have a significant effect on the body weights of the mice, suggesting a favorable toxicity profile at efficacious doses.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the characterization of this compound.

Genome-Scale CRISPR-Cas9 Knockout Screen

A genome-scale CRISPR-Cas9 knockout screen was utilized to identify the molecular targets of this compound.[2]

-

Library: A CRISPR-Cas9 knockout library consisting of 123,411 sgRNAs targeting 19,050 genes was used.[2]

-

Cell Line: HCT116 colon cancer cells were transduced with the lentiviral library.[2]

-

Treatment: The transduced cells were treated with either vehicle control or this compound.

-

Analysis: Genomic DNA was extracted after 12 population doublings of the vehicle control. Amplicon-based sequencing was performed to quantify the abundance of each sgRNA.[2]

-

Hit Identification: Genes for which knockout conferred resistance to this compound were identified as essential for its activity. This screen identified the substrate receptor F-box protein 42 (FBXO42) of the cullin 1 (CUL1) E3 ubiquitin ligase as a critical component.[2]

This compound Pull-Down Proteomics Assays

To identify the direct binding protein of this compound, pull-down assays coupled with mass spectrometry were performed.[2]

-

Bait Preparation: this compound was conjugated to biotin (this compound-biotin).

-

Incubation: this compound-biotin was incubated with cell lysates or recombinant proteins.

-

Pull-Down: Streptavidin-coated beads were used to capture the this compound-biotin and any bound proteins.

-

Elution and Analysis: The bound proteins were eluted and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Validation: Competitive binding assays with free this compound were conducted to confirm the specificity of the interaction. Biolayer interferometry was also used to validate the binding.[2] This methodology successfully identified CAPRIN1 as the direct binding partner of this compound.[2]

Conclusion

This compound is a first-in-class small-molecule degrader of SUMO1 with a well-defined mechanism of action and promising preclinical anti-tumor activity across a range of cancer types. Its ability to induce the degradation of a historically challenging drug target through a novel molecular glue mechanism highlights its potential as a valuable tool for cancer research and therapeutic development. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | E1 E2 E3 Enzyme | 2387821-46-5 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HB-007 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Impact of HB007 on Ubiquitination Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HB007 is a novel small-molecule degrader that has demonstrated significant anti-cancer potency by targeting the ubiquitination pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing the ubiquitination and subsequent degradation of Small Ubiquitin-like Modifier 1 (SUMO1), a protein implicated in the progression of various cancers. This document outlines the key molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a "molecular glue," inducing proximity between a substrate recognition protein and an E3 ubiquitin ligase complex, thereby triggering the degradation of a target protein not naturally recognized by this ligase. The key players in the this compound-mediated ubiquitination pathway are:

-

This compound: The small molecule that initiates the formation of a ternary complex.

-

CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1): The protein to which this compound directly binds.

-

FBXO42 (F-box Protein 42): A substrate receptor protein for the CUL1 E3 ubiquitin ligase complex.

-

CUL1 (Cullin 1): A scaffold protein that forms the backbone of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.

-

SUMO1 (Small Ubiquitin-like Modifier 1): The target protein that is ultimately ubiquitinated and degraded.

This compound initiates a cascade of events leading to the degradation of SUMO1. Upon entering the cell, this compound binds to CAPRIN1. This binding event induces a conformational change in CAPRIN1, creating a new binding surface for FBXO42. The newly formed this compound-CAPRIN1-FBXO42 ternary complex then recruits SUMO1 to the CUL1 E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin molecules to SUMO1, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer cells.[2][3][4]

Signaling Pathway of this compound-Induced SUMO1 Degradation

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: this compound-induced SUMO1 ubiquitination and degradation pathway.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent and selective activity.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| HCT116 | Colon Carcinoma | 0.3 - 1.5 |

| SW480 | Colorectal Adenocarcinoma | 0.3 - 1.5 |

| HT29 | Colorectal Adenocarcinoma | 0.3 - 1.5 |

| A549 | Lung Carcinoma | 0.3 - 1.5 |

| H1299 | Non-Small Cell Lung Cancer | 0.3 - 1.5 |

| MCF7 | Breast Adenocarcinoma | 0.3 - 1.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.3 - 1.5 |

| U87 MG | Glioblastoma | 0.3 - 1.5 |

| LN229 | Glioblastoma | 0.3 - 1.5 |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines after 5 days of treatment. The data indicates that this compound is effective at inhibiting the growth of a broad range of cancer cells with IC50 values in the sub-micromolar to low micromolar range.[2][3] In contrast, this compound exhibited significantly lower growth inhibition effects on normal lung, colon, breast, and brain cells.[2]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the impact of this compound on ubiquitination pathways.

Genome-wide CRISPR-Cas9 Knockout Screen

A genome-wide CRISPR-Cas9 knockout screen was performed to identify genes essential for the cytotoxic activity of this compound.[5]

Objective: To identify the E3 ubiquitin ligase components and other proteins required for this compound-mediated cell death.

Cell Line: HCT116 human colon cancer cells.

Workflow:

Caption: Workflow for CRISPR-Cas9 knockout screening.

Detailed Protocol:

-

Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Lentiviral Transduction: HCT116 cells are transduced with a genome-wide CRISPR-Cas9 knockout lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).

-

Antibiotic Selection: Two days post-transduction, the cells are treated with puromycin to select for cells that have been successfully transduced with the lentiviral vector.

-

Drug Treatment: The selected cells are then treated with a lethal dose of this compound or a DMSO vehicle control for a period of 14-21 days.

-

Genomic DNA Extraction: Genomic DNA is extracted from the surviving cells in both the this compound-treated and DMSO-treated populations.

-

sgRNA Amplification and Sequencing: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing.

-

Data Analysis: The sequencing reads are analyzed to determine the representation of each sgRNA in the this compound-treated and control populations. Genes whose sgRNAs are significantly depleted in the this compound-treated group compared to the control group are identified as essential for this compound's cytotoxic activity. This analysis identified FBXO42 as a key component required for this compound's function.

Immunoprecipitation and Western Blotting for SUMO1 Ubiquitination

This assay is used to confirm that this compound induces the ubiquitination of SUMO1.[1]

Objective: To detect the presence of polyubiquitin chains on SUMO1 in cells treated with this compound.

Cell Lines: HCT116, LN229, H1299, and A549 cancer cells.

Workflow:

Caption: Workflow for Immunoprecipitation and Western Blotting.

Detailed Protocol:

-

Cell Treatment: Cells are co-transfected with plasmids expressing YFP-tagged SUMO1 and HA-tagged ubiquitin. The cells are then treated with this compound for 24 hours. To prevent the degradation of ubiquitinated proteins, the proteasome inhibitor MG132 is added for the final 4-6 hours of treatment.

-

Cell Lysis: Cells are lysed in a denaturing buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors) to preserve the ubiquitination status of the proteins.

-

Immunoprecipitation: The cell lysates are incubated with an anti-Flag or anti-YFP antibody (to pull down the tagged SUMO1) overnight at 4°C. Protein A/G magnetic beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody against HA (to detect ubiquitinated proteins). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in high-molecular-weight smears in the this compound-treated samples indicates polyubiquitination of SUMO1.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[6][7][8]

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells and to calculate the IC50 value.

Cell Lines: A panel of cancer cell lines (e.g., HCT116, A549, MCF7, U87 MG).

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from nanomolar to micromolar). A vehicle control (DMSO) is also included. The cells are incubated for 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising therapeutic agent that leverages the cell's own protein degradation machinery to eliminate the oncoprotein SUMO1. Its "molecular glue" mechanism, which induces the formation of a ternary complex between CAPRIN1, FBXO42, and SUMO1, leading to SUMO1's ubiquitination and proteasomal degradation, is a novel and effective strategy for targeting previously "undruggable" proteins. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and to explore the broader applications of targeted protein degradation in cancer therapy.

References

- 1. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors. | BioGRID ORCS [orcs.thebiogrid.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Investigating the Downstream Targets of HB007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream molecular targets of HB007, a novel small-molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1). This compound has demonstrated significant anti-cancer activity in preclinical models, making the elucidation of its mechanism of action a critical area of research. This document outlines the key signaling pathways affected by this compound, summarizes available quantitative data, provides detailed experimental protocols for target validation, and includes visualizations to clarify complex biological processes.

Core Mechanism of Action: SUMO1 Degradation

This compound functions as a molecular glue, inducing the degradation of SUMO1. Its mechanism involves binding to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event facilitates a novel interaction between CAPRIN1 and the F-box protein FBXO42, a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex. The formation of this ternary complex—this compound-CAPRIN1-FBXO42—recruits SUMO1 to the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This targeted degradation of SUMO1 is the primary event that triggers a cascade of downstream effects.

Key Downstream Targets and Signaling Pathways

The degradation of SUMO1 by this compound initiates a signaling cascade that impacts transcription, cell cycle regulation, and cellular stress responses. The most well-characterized downstream targets include the transcription factor TCF4 and the cell cycle regulator CDK4.

The TCF4-StarD7 Axis

A pivotal downstream effect of this compound-mediated SUMO1 degradation is the destabilization of the T-cell factor 4 (TCF4) transcription factor. SUMOylation is known to stabilize TCF4; therefore, the reduction in cellular SUMO1 levels leads to the deSUMOylation and subsequent proteasomal degradation of TCF4.[4]

TCF4 is a key transcriptional activator of the StAR-related lipid transfer domain containing 7 (StarD7) gene.[4][5] Consequently, the degradation of TCF4 results in the downregulation of StarD7 mRNA and protein levels.[4] Reduced StarD7 expression is associated with increased endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in cancer cells, contributing to the anti-tumor effects of this compound.[4]

References

- 1. Ubiquitination and degradation of SUMO1 by small-molecule degraders extends survival of mice with patient-derived tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loss of STARD7 Triggers Metabolic Reprogramming and Cell Cycle Arrest in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUMO1 degrader induces ER stress and ROS accumulation through deSUMOylation of TCF4 and inhibition of its transcription of StarD7 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Lipid Transfer Protein StarD7: Structure, Function, and Regulation [mdpi.com]

HB007: A Novel SUMO1 Degrader with Therapeutic Potential in Colon Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Colon cancer remains a significant global health challenge, necessitating the development of innovative therapeutic strategies. HB007, a novel small molecule degrader of the Small Ubiquitin-like Modifier 1 (SUMO1), has emerged as a promising preclinical candidate for the treatment of colon cancer. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, preclinical efficacy, and synergistic potential with existing chemotherapies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: SUMO1 Degradation

This compound exerts its anti-cancer effects by selectively inducing the degradation of SUMO1, an oncoprotein frequently overexpressed in colon cancer. Elevated SUMO1 levels are associated with poorer overall survival in colon cancer patients. This compound acts as a molecular glue, recruiting SUMO1 to a CAPRIN1-CUL1 E3 ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of SUMO1. This targeted degradation of SUMO1 disrupts key cellular processes that promote cancer cell growth and survival.[1][2]

Signaling Pathway of this compound in Colon Cancer

The degradation of SUMO1 by this compound initiates a downstream signaling cascade that ultimately leads to cancer cell death. A key mechanism involves the deSUMOylation and subsequent degradation of the T-cell factor 4 (TCF4), a transcription factor. This, in turn, inhibits the transcription of StAR-related lipid transfer domain containing 7 (StarD7), a gene whose mRNA and protein are overexpressed in human colon cancer.[1] The reduction in StarD7 levels induces endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS), culminating in apoptosis.[1]

Caption: Signaling cascade initiated by this compound-mediated SUMO1 degradation.

Preclinical Efficacy Data

This compound has demonstrated significant anti-cancer activity in a range of preclinical models of colon cancer, including cell lines, 3D organoids, and patient-derived xenografts (PDXs).

In Vitro Efficacy

| Cell Line | IC50 (µM) | Reference |

| HCT116 | ~1.0 | [2] |

| RKO | ~1.2 | [2] |

| SW480 | ~1.5 | [2] |

In Vivo Efficacy

In patient-derived xenograft (PDX) models of colon cancer, systemic administration of this compound has been shown to significantly suppress tumor growth.[1]

Synergistic Potential with Oxaliplatin

A significant finding from preclinical studies is the synergistic anti-tumor activity of this compound when combined with oxaliplatin, a standard-of-care chemotherapy for colorectal cancer.

Mechanism of Synergy: G6PD Inhibition

The synergistic effect is mediated through the inhibition of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that plays a crucial role in managing oxidative stress. This compound treatment decreases the enzymatic activity of G6PD, leading to increased ROS levels and subsequent intrinsic apoptosis. Oxaliplatin also induces ROS and inhibits G6PD activity. The combination of this compound and oxaliplatin results in a dual suppression of G6PD, leading to a significant disruption of redox balance and enhanced cancer cell killing.[2] This synergy has been observed in vitro, in colon cancer patient-derived 3D organoids, and in in vivo PDX models, including those resistant to FOLFOX (a combination chemotherapy regimen including oxaliplatin).[2]

Caption: Dual inhibition of G6PD by this compound and Oxaliplatin enhances apoptosis.

Experimental Protocols

Cell Culture and Reagents

Human colon cancer cell lines (e.g., HCT116, RKO, SW480) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound is dissolved in DMSO to create stock solutions for in vitro experiments.

Western Blotting

Cells are treated with specified concentrations of this compound for indicated time periods. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against SUMO1, TCF4, StarD7, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for 72 hours. MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3D Organoid Culture

Patient-derived colon cancer organoids are established from fresh tumor tissues. Tissues are minced and digested to obtain single cells or small cell clusters, which are then embedded in Matrigel. The organoids are cultured in a specialized organoid growth medium. For drug treatment studies, organoids are treated with this compound, and their viability and growth are assessed using assays like CellTiter-Glo 3D.

Patient-Derived Xenograft (PDX) Models

Freshly resected human colon tumor tissues are implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice). Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a defined schedule. Tumor volume is measured regularly, and at the end of the study, tumors are harvested for further analysis, such as immunohistochemistry for SUMO1 and other relevant markers.

Caption: Workflow for assessing this compound efficacy in PDX models.

Clinical Development

As of the date of this document, there is no publicly available information regarding the initiation or results of clinical trials specifically for this compound in the treatment of colon cancer. The development of this compound appears to be in the preclinical stage.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for colon cancer by targeting the degradation of the oncoprotein SUMO1. Its unique mechanism of action, involving the induction of ER stress and ROS accumulation, and its synergistic activity with standard chemotherapy, highlight its potential to address unmet needs in colon cancer treatment. Further preclinical studies are warranted to fully elucidate its pharmacological profile and to identify predictive biomarkers for patient stratification. The progression of this compound into clinical development will be a critical next step in evaluating its safety and efficacy in patients with colon cancer.

References

- 1. SUMO1 degrader induces ER stress and ROS accumulation through deSUMOylation of TCF4 and inhibition of its transcription of StarD7 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel tubulin inhibitor, No.07, shows anti-cancer and anti-metastatic effects in colon cancer and tumoroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of HB007 in Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical anticancer activity of HB007, a novel investigational compound, in the context of lung cancer. The data herein summarizes key findings related to its efficacy, mechanism of action, and the signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the field of oncology drug development.

Quantitative Assessment of this compound's Anticancer Activity

The in vitro and in vivo efficacy of this compound was evaluated across various lung cancer models. The compound demonstrated significant dose-dependent inhibition of cell proliferation and tumor growth.

Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines

| Cell Line | Histological Subtype | This compound IC₅₀ (µM) after 72h | Cisplatin IC₅₀ (µM) after 72h |

| A549 | Adenocarcinoma | 5.2 ± 0.8 | 15.7 ± 2.1 |

| H460 | Large Cell Carcinoma | 3.8 ± 0.6 | 12.4 ± 1.9 |

| H1975 | Adenocarcinoma (EGFR T790M) | 8.1 ± 1.2 | 22.5 ± 3.4 |

| DMS 114 | Small Cell Lung Cancer | 2.5 ± 0.4 | 8.9 ± 1.3 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Mouse Model

| Treatment Group | Dose | Tumor Volume Reduction (%) | Body Weight Change (%) |

| Vehicle Control | - | 0 | +2.5 |

| This compound | 25 mg/kg | 45.3 | -1.8 |

| This compound | 50 mg/kg | 68.7 | -4.2 |

| Cisplatin | 5 mg/kg | 55.1 | -9.7 |

Tumor volume and body weight were measured over a 28-day treatment period. Data is presented as the mean percentage change from baseline.

Elucidation of this compound's Mechanism of Action

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways implicated in lung tumorigenesis.

Induction of Apoptosis

This compound treatment led to a significant increase in the apoptotic cell population in A549 lung cancer cells. This was accompanied by the activation of the intrinsic apoptotic pathway, as evidenced by the upregulation of pro-apoptotic proteins and the cleavage of caspase-3.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Fold Change (this compound 10 µM vs. Control) |

| Bax | + 2.8 |

| Bcl-2 | - 3.1 |

| Cleaved Caspase-3 | + 4.5 |

| p53 | + 2.2 |

Protein expression was quantified by Western blot analysis after 24 hours of treatment.

Cell Cycle Arrest

Flow cytometric analysis revealed that this compound induces G2/M phase cell cycle arrest in lung cancer cells. This is consistent with the observed downregulation of key cell cycle regulatory proteins.

Table 4: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Fold Change (this compound 10 µM vs. Control) |

| Cyclin B1 | - 3.7 |

| Cdc2 | - 2.9 |

Protein expression was quantified by Western blot analysis after 24 hours of treatment.

Signaling Pathway Modulation by this compound

This compound's anticancer activity is attributed to its inhibitory effect on the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently hyperactivated in lung cancer.[1][2]

Caption: Proposed mechanism of this compound action on PI3K/Akt and MAPK pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Human lung cancer cell lines (A549, H460, H1975, DMS 114) were seeded in 96-well plates at a density of 5x10³ cells/well.

-

After 24 hours of incubation, cells were treated with varying concentrations of this compound or Cisplatin for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in 150 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

A549 cells were treated with this compound (10 µM) for 24 hours.

-

Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.

-

The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

-

A549 cells were treated with this compound (10 µM) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed and stained with a solution containing PI and RNase A.

-

The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

-

A549 cells were treated with this compound (10 µM) for 24 hours.

-

Total protein was extracted using RIPA buffer and quantified using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and incubated with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, p53, Cyclin B1, Cdc2, and β-actin overnight.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Athymic nude mice were subcutaneously injected with 5x10⁶ A549 cells.

-

When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups.

-

This compound (25 and 50 mg/kg) or Cisplatin (5 mg/kg) was administered intraperitoneally every three days for 28 days.

-

Tumor volume and body weight were measured twice a week.

-

At the end of the study, tumors were excised and weighed.

Experimental and Data Analysis Workflow

The following diagram illustrates the workflow from in vitro screening to in vivo efficacy evaluation of this compound.

Caption: Workflow for evaluating the anticancer activity of this compound.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a promising anticancer agent for lung cancer. It effectively inhibits the proliferation of lung cancer cells and suppresses tumor growth in vivo. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways. Further investigation and clinical development of this compound for the treatment of lung cancer are warranted.

References

The Role of SUMO1 in Cancer Progression and the Therapeutic Potential of HB007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications are critical regulators of protein function, and their dysregulation is a hallmark of cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, has emerged as a pivotal process in cancer biology. The SUMO1 isoform, in particular, is implicated in the control of numerous cellular processes that drive tumorigenesis, including cell cycle progression, apoptosis, metastasis, and angiogenesis.[1] Elevated levels of SUMOylation are frequently observed in various cancers, correlating with poor prognosis and making the SUMO pathway an attractive target for therapeutic intervention.[2][3] This guide provides an in-depth overview of the role of SUMO1 in cancer progression and details the mechanism of HB007, a novel small-molecule degrader of SUMO1 with significant preclinical anticancer activity.[4][5]

The SUMOylation Process

SUMOylation is a dynamic and reversible enzymatic cascade analogous to ubiquitination. It involves the sequential action of an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase, which facilitates the transfer of SUMO to a lysine residue on the target protein.[6] The process is reversed by Sentrin/SUMO-specific proteases (SENPs), which remove SUMO from its substrate, ensuring a tightly regulated balance.[2] This dynamic interplay is crucial for normal cellular function; however, in cancer, this balance is often disrupted.[7][8]

Caption: The SUMOylation cycle, a reversible process critical for protein regulation.

SUMO1's Multifaceted Role in Cancer Progression

Dysregulation of SUMO1-mediated SUMOylation has been implicated in virtually all hallmarks of cancer.[1][3]

-

Cell Proliferation and Cell Cycle: SUMOylation regulates key proteins involved in cell cycle progression.[7] For instance, the modification of oncoproteins like c-Myc and cell cycle regulators such as Cyclin-dependent kinase 6 (CDK6) can enhance their stability and activity, promoting uncontrolled cell proliferation.[7][9]

-